6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
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Overview
Description
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl group, a pyridin-3-ol moiety, and a dioxaborolan group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol typically involves the following steps:
Formation of the Pyridin-3-ol Core: The pyridin-3-ol core can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol.
Attachment of the Dioxaborolan Group: The dioxaborolan group is typically introduced through a borylation reaction using pinacolborane or similar boron-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the inhibition of enzymes or modulation of receptor activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- Cyclopropylboronic acid pinacol ester
Uniqueness
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol stands out due to its combination of a cyclopropyl group, a pyridin-3-ol moiety, and a dioxaborolan group. This unique structure imparts distinct reactivity and versatility, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C14H20BNO3 |
---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-10(17)8-16-12(11)9-5-6-9/h7-9,17H,5-6H2,1-4H3 |
InChI Key |
ZEPVJZHSJSSTRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)O |
Origin of Product |
United States |
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